Benzyl bromide

Description

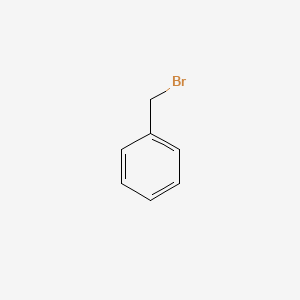

Structure

3D Structure

Properties

IUPAC Name |

bromomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024658 | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid | |

CAS No. |

100-39-0 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR75BS721D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzyl Bromide via Free-Radical Bromination of Toluene

Abstract

This guide provides an in-depth examination of the synthesis of benzyl bromide from toluene, a cornerstone reaction in organic chemistry. Primarily targeting researchers and drug development professionals, this document elucidates the underlying free-radical chain mechanism, offers detailed, field-proven experimental protocols, and emphasizes the critical safety and handling procedures required for this transformation. The synthesis proceeds via the selective bromination of the benzylic position of toluene, initiated by ultraviolet light or a chemical initiator. We will explore the causality behind experimental choices, from reaction setup to product purification, ensuring a self-validating and reproducible protocol. The significance of this compound as a versatile benzylating agent and its applications in constructing complex organic molecules are also underscored.[1][2][3]

Introduction: The Significance of this compound

This compound (C₆H₅CH₂Br), also known as (bromomethyl)benzene, is a colorless to pale yellow liquid possessing strong lachrymatory properties.[1][4] Its utility in organic synthesis is extensive and well-established. The molecule serves as a primary reagent for the introduction of the benzyl group, a common strategy for protecting alcohols and carboxylic acids during multi-step synthetic sequences.[1][2][4] The benzyl group can be readily attached and later removed under relatively mild conditions, making it an invaluable tool for chemists.

The synthesis of this crucial reagent is most commonly achieved through the side-chain halogenation of toluene. This process leverages a free-radical mechanism, which demonstrates remarkable selectivity for the benzylic C-H bonds over the C-H bonds of the aromatic ring.[5] Understanding and mastering this mechanism is key to achieving high yields and purity.

The Core Mechanism: Free-Radical Chain Bromination

The reaction of toluene with bromine in the presence of ultraviolet (UV) light or a radical initiator (like AIBN) proceeds through a free-radical chain reaction.[5][6] This pathway is fundamentally different from the electrophilic aromatic substitution that would occur if a Lewis acid catalyst were present. The selectivity for the benzylic position is a direct consequence of the enhanced stability of the intermediate benzyl radical.[7][8]

The mechanism is classically described in three distinct stages: Initiation, Propagation, and Termination.

Initiation

The reaction begins with the homolytic cleavage of the relatively weak Br-Br bond to generate two bromine radicals (Br•). This step requires an input of energy, typically supplied by UV light or heat.[9][10][11]

Br₂ --(UV light or Heat)--> 2 Br•

Propagation

This stage consists of a two-step, self-sustaining cycle that is responsible for forming the bulk of the product.

-

Step 1: Hydrogen Abstraction. A highly reactive bromine radical abstracts a hydrogen atom from the methyl group of toluene. This is the rate-determining step and favors the benzylic position because it forms a resonance-stabilized benzyl radical. The stability of this intermediate is the key to the reaction's selectivity.[7][8][9][12]

-

Step 2: Bromination of the Benzyl Radical. The newly formed benzyl radical reacts with a molecule of elemental bromine (Br₂). This step forms the desired product, this compound, and regenerates a bromine radical, which can then participate in another cycle of hydrogen abstraction, thus propagating the chain.[7][9]

Termination

The chain reaction concludes when two radical species combine, removing the reactive intermediates from the cycle. These are statistically less likely events than the propagation steps but become more frequent as the concentration of reactants decreases.[7] Possible termination steps include:

-

Br• + Br• → Br₂

-

C₆H₅CH₂• + Br• → C₆H₅CH₂Br

-

C₆H₅CH₂• + C₆H₅CH₂• → C₆H₅CH₂CH₂C₆H₅ (forms 1,2-diphenylethane, a common minor byproduct)[9][13]

Caption: The free-radical chain mechanism for the bromination of toluene.

The Role of N-Bromosuccinimide (NBS)

While elemental bromine is effective, it can sometimes lead to competing electrophilic addition to the aromatic ring or over-bromination. N-Bromosuccinimide (NBS) is an alternative reagent that serves as a source for bromine radicals.[12][14] It reacts with the HBr produced during the propagation step to generate a low, constant concentration of Br₂, which then participates in the radical chain.[10] This controlled delivery minimizes side reactions and makes NBS a preferred reagent for many allylic and benzylic brominations.[5][11]

Experimental Protocol: Synthesis from Toluene and Bromine

This protocol is adapted from established laboratory procedures for the direct bromination of toluene.[15] Extreme caution must be exercised throughout this procedure due to the hazardous nature of the chemicals involved.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Toluene (C₇H₈) | Dry, reagent grade | Starting material |

| Elemental Bromine (Br₂) | Dry, reagent grade | Brominating agent |

| Carbon Tetrachloride (CCl₄) | Dry, ACS grade | Solvent (Note: highly toxic) |

| Sodium Bicarbonate (NaHCO₃) | 5% aqueous solution | To neutralize acidic byproducts (HBr) |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent |

| Round-bottom flask | 250 mL, three-neck | Reaction vessel |

| Reflux condenser | - | To prevent loss of volatile materials |

| Dropping funnel | Pressure-equalizing | For controlled addition of bromine |

| Magnetic stirrer & stir bar | - | To ensure homogenous mixing |

| Heating mantle | - | To maintain reflux temperature |

| UV Lamp / Photolamp | 500W | Radical initiator |

| Gas trap | Tubing to a beaker with NaOH solution | To neutralize evolved HBr gas |

| Separatory funnel | 500 mL | For liquid-liquid extraction/washing |

| Distillation apparatus | - | For final product purification |

Experimental Setup Diagram

Caption: Schematic of the apparatus for this compound synthesis.

Step-by-Step Procedure

-

Setup: Assemble the apparatus in a certified fume hood. Charge the round-bottom flask with toluene (e.g., 0.2 moles) and dry carbon tetrachloride. Add a magnetic stir bar.[15]

-

Initiation: Begin stirring and heat the mixture to a gentle reflux using the heating mantle. Position the UV lamp to irradiate the flask.[15]

-

Bromine Addition: Add elemental bromine (e.g., 0.205 moles) to the dropping funnel. Add the bromine dropwise to the refluxing toluene solution. The rate of addition must be carefully controlled such that the red-brown color of bromine dissipates, indicating its consumption. The solution dripping from the condenser should remain nearly colorless. This addition typically takes 30-60 minutes.[15]

-

Reaction Completion: After the addition is complete, continue to heat and irradiate the mixture for an additional 15-20 minutes to ensure full conversion.

-

Work-up: Turn off the heat and lamp and allow the mixture to cool to room temperature. Transfer the cooled solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Ice-cold water (to remove bulk HBr).

-

Ice-cold 5% sodium bicarbonate solution until effervescence ceases (to neutralize remaining HBr).

-

Ice-cold water again (to remove residual salts).

-

-

Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Purification: Gravity filter the solution to remove the drying agent. Remove the solvent (carbon tetrachloride) using a rotary evaporator. The resulting crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 78-80 °C at 15 mmHg.[15] The yield is typically around 70%.[15]

Safety, Handling, and Hazard Management

This compound is a hazardous substance and demands stringent safety protocols.

-

Primary Hazards: It is a potent lachrymator (tear-inducing agent), corrosive, and intensely irritating to the eyes, skin, and mucous membranes.[1][4][16][17] Inhalation can cause severe respiratory distress, and skin contact can lead to painful burns.[16][18]

-

Personal Protective Equipment (PPE): All manipulations must be conducted within a fume hood. Mandatory PPE includes:

-

Handling and Storage:

-

Keep containers tightly closed and store in a cool, dry, well-ventilated area away from heat, light, and ignition sources.[20][21][22]

-

It is incompatible with strong bases, oxidizing agents, alcohols, and amines, which can cause violent reactions.[20]

-

The substance can decompose slowly in contact with water, producing corrosive hydrogen bromide gas.[4]

-

-

Spill and Emergency Procedures:

-

In case of a spill, evacuate the area. Remove all ignition sources. Cover the spill with a dry absorbent material like sand or soda ash and place it in a sealed container for hazardous waste disposal. Do not use water. [20]

-

Emergency eye wash stations and safety showers must be immediately accessible.[20]

-

For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18][21] For inhalation, move to fresh air and seek immediate medical attention.[18][21]

-

Conclusion

The synthesis of this compound from toluene via free-radical bromination is a classic yet powerful transformation in the organic chemist's toolkit. A thorough understanding of the chain reaction mechanism, particularly the factors governing its benzylic selectivity, is paramount for successful execution. While the procedure is straightforward, the hazardous nature of both the reagents and the product necessitates meticulous attention to safety and handling protocols. When performed correctly, this synthesis provides reliable access to a versatile chemical intermediate essential for applications ranging from medicinal chemistry to materials science.

References

-

Preparation of this compound. PrepChem.com. [Link]

-

This compound. Wikipedia. [Link]

-

This compound. Common Organic Chemistry. [Link]

-

The Indispensable Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. Journal of Organic Chemistry. [Link]

-

This compound Definition. Fiveable. [Link]

-

How does one separate this compound from the reaction mixture? ResearchGate. [Link]

-

Chapter 3 Worked Problem 1. Oregon State University. [Link]

-

In the second propagation step in the bromination of toluene, Br2... Pearson+. [Link]

-

This compound HAZARD SUMMARY. NJ.gov. [Link]

-

This compound | C7H7Br | CID 7498. PubChem. [Link]

-

When toluene is used in free radical bromination, a very small amount of product is formed that... Homework.Study.com. [Link]

-

This compound - SAFETY DATA SHEET. Acros Organics. [Link]

-

When toluene is used in free radical bromination, a very small amount of product is formed that contains. Brainly. [Link]

-

Toluene. Wikipedia. [Link]

-

p-NITROthis compound. Organic Syntheses Procedure. [Link]

-

Synthesize this compound from toulene with a reagent other than NBS. Chegg. [Link]

-

Toluene on reaction with N-bromosuccinimide gives. askIITians. [Link]

-

Improved Synthesis of this compound by Free Radical Bromination. Sciencemadness. [Link]

-

Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Vedantu. [Link]

-

This compound synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

- Production process for synthesizing this compound.

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Removing this compound. ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. This compound | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toluene - Wikipedia [en.wikipedia.org]

- 6. Solved Synthesize this compound from toulene with a reagent | Chegg.com [chegg.com]

- 7. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 8. In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+ [pearson.com]

- 9. brainly.com [brainly.com]

- 10. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be - askIITians [askiitians.com]

- 13. homework.study.com [homework.study.com]

- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 15. prepchem.com [prepchem.com]

- 16. This compound [commonorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. synquestlabs.com [synquestlabs.com]

- 19. westliberty.edu [westliberty.edu]

- 20. nj.gov [nj.gov]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. msds.nipissingu.ca [msds.nipissingu.ca]

Benzyl Bromide: A Comprehensive Technical Guide for Laboratory Professionals

This guide provides an in-depth overview of the physical properties, safety data, and handling protocols for benzyl bromide (C₇H₇Br), a versatile and highly reactive benzylating agent.[1][2] Intended for researchers, scientists, and professionals in drug development, this document emphasizes a proactive approach to safety and operational excellence. The causality behind experimental choices and the inherent self-validating nature of the described protocols are central to this narrative, ensuring both scientific integrity and user safety.

Core Physicochemical Characteristics

This compound is a colorless to pale yellow liquid at room temperature, known for its pungent, tear-gas-like odor.[3][4][5] Its utility as a benzylating agent in organic synthesis is significant, particularly for the protection of alcohols and carboxylic acids.[1][4] However, its reactivity also contributes to its hazardous nature, demanding meticulous handling and a thorough understanding of its properties.

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇Br | |

| Molecular Weight | 171.03 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [3][4][5] |

| Odor | Pungent, sharp, agreeable, tear gas-like | [3][4] |

| Density | 1.430 - 1.441 g/cm³ at 20-22 °C | [3][6][7] |

| Melting Point | -4.0 to -1 °C (27 to 30 °F) | [1][4][7] |

| Boiling Point | 198-199 °C (388 to 390 °F) at 760 mmHg | [4][7] |

| Flash Point | 79 - 86 °C (174 - 188 °F) (closed cup) | [1][4][5] |

| Vapor Pressure | 0.49 mbar at 20 °C; 1 mmHg at 90°F | [6][7] |

| Vapor Density | 5.8 (Air = 1.0) | [6][7] |

| Water Solubility | Slightly soluble; reacts slowly with water | [3][7][8] |

| Solubility in other solvents | Miscible with ethanol, ether, benzene, and carbon tetrachloride | [2][4] |

| Refractive Index | 1.5752 at 20 °C/D | [3][4] |

The relatively high vapor density of this compound indicates that its vapors are heavier than air and can accumulate in low-lying areas, posing an inhalation hazard and a potential for flashback if an ignition source is present.[6][7][9]

Hazard Analysis and Risk Mitigation

This compound is classified as a hazardous substance due to its corrosive, combustible, and lachrymatory properties.[6][9][10] It is a potent irritant to the skin, eyes, and respiratory tract.[9][10] Furthermore, there is a potential for mutagenic effects, necessitating handling with extreme caution.[9]

Table 2: this compound Hazard Identification and Safety Classifications

| Hazard Type | Classification and Description | Source(s) |

| Acute Toxicity (Inhalation) | May be fatal if inhaled. Causes severe respiratory tract irritation. | [11] |

| Skin Corrosion/Irritation | Causes skin irritation and can cause severe burns upon contact. | [9][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation and can lead to eye damage. It is a strong lachrymator. | [9][10] |

| Respiratory Sensitization | May cause respiratory irritation. | [10][12] |

| Flammability | Combustible liquid. | [9][10] |

| Reactivity | Reacts violently with strong bases, amines, oxidizing agents, and alcohols. Corrosive to most metals, especially in the presence of moisture. | [7][9] |

Incompatibilities and Hazardous Reactions

A critical aspect of safely handling this compound is understanding its incompatibilities. Violent reactions can occur with:

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[9]

-

Amines [9]

-

Oxidizing Agents: (e.g., perchlorates, peroxides, permanganates)[9]

-

Alcohols [9]

-

Metals: Corrosive to most metals, except nickel and lead, particularly when moisture is present.[7][8][9]

This compound decomposes slowly upon contact with water, producing hydrogen bromide gas, which is also corrosive and toxic.[3][5] This reaction can be accelerated by light and moisture, highlighting the importance of proper storage.[7][8][10]

Standard Operating Procedures for Safe Handling

A systematic approach to handling this compound is paramount to minimizing risk. The following protocols are designed to be self-validating, incorporating safety checks at each stage.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The rationale is to create a complete barrier to prevent any contact with the substance.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's specifications for breakthrough times and material compatibility.[9][11]

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and the potent lachrymatory vapors.[9][11]

-

Skin and Body Protection: A lab coat and, where significant exposure risk exists, appropriate protective clothing should be worn.[9][11]

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.[13] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator is required.[11]

Engineering Controls and Work Practices

-

Ventilation: A properly functioning chemical fume hood is essential to control vapor exposure.[9][13]

-

Ignition Sources: this compound is a combustible liquid, so all sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[9][10]

-

Handling: Use only in a well-ventilated area.[10] Avoid breathing vapors or mist.[10][13] Prevent contact with skin and eyes.[13] Ground and bond containers when transferring material to prevent static discharge.[11]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from light, moisture, and incompatible materials.[9][10] Containers should be tightly closed.[9][10]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9][10]

Emergency Response Protocols

In the event of an emergency, a clear and practiced response plan is crucial.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response

-

Evacuation: Evacuate all non-essential personnel from the spill area.[9]

-

Ventilation and Ignition Control: Ensure the area is well-ventilated and remove all ignition sources.[9]

-

Containment and Cleanup: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] Do NOT use water.[9] Collect the absorbed material into a covered container for proper disposal.[9]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][9] DO NOT USE WATER as it can react with this compound.[6][9]

-

Hazardous Combustion Products: Fires involving this compound can produce poisonous gases, including hydrogen bromide.[6][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[14]

Visualizing Safety Workflows

The following diagrams illustrate key decision-making processes for handling this compound safely.

Caption: Standard Operating Workflow for this compound.

Sources

- 1. This compound | Alkylating Agent for Synthesis [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 100-39-0 [chemicalbook.com]

- 5. ICSC 1225 - this compound [inchem.org]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. lobachemie.com [lobachemie.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Benzyl Bromide (α-Bromotoluene): A Technical Guide for Advanced Synthesis

Introduction

Benzyl bromide, also known as α-bromotoluene, is a highly versatile and reactive organobromine compound. It serves as a cornerstone reagent in advanced organic synthesis, particularly within pharmaceutical and materials science research.[1] Its utility is primarily centered on its role as an efficient precursor for the introduction of the benzyl (Bn) protecting group, a critical step in the multi-step synthesis of complex molecules like active pharmaceutical ingredients (APIs).[2][3] This guide provides an in-depth exploration of this compound's chemical properties, synthesis, reactivity, and critical safety protocols, tailored for researchers, scientists, and drug development professionals.

Core Chemical Identifiers and Properties

Precise identification and understanding of a reagent's physical properties are fundamental to its effective and safe use in a laboratory setting. This compound is a colorless to pale yellow liquid characterized by a sharp, pungent odor.[4][5] It is a potent lachrymator, meaning it causes irritation and tearing of the eyes.[6][7]

| Property | Value | Source(s) |

| CAS Number | 100-39-0 | [4][6] |

| Molecular Formula | C₇H₇Br | [6] |

| Molecular Weight | 171.03 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [4][8] |

| Density | 1.438 g/mL at 25 °C | [4] |

| Boiling Point | 198-201 °C | [4] |

| Melting Point | -4 to -3 °C | [4] |

| Solubility | Miscible with ethanol, ether, benzene, carbon tetrachloride. Decomposes slowly in water. | [6] |

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is through the free-radical bromination of toluene.[7] This reaction leverages the relative weakness of the benzylic C-H bonds compared to the aromatic C-H bonds.[9]

Mechanism: Free-Radical Bromination of Toluene

The reaction proceeds via a classic free-radical chain mechanism, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[9][10]

-

Initiation: UV light promotes the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr).[10] The stability of the benzyl radical is the key driver for the selectivity of this reaction.

-

The benzyl radical then reacts with another molecule of Br₂ to form this compound and a new bromine radical, which continues the chain reaction.[10]

-

-

Termination: The reaction ceases when radicals combine, for instance, when two bromine radicals form Br₂ or two benzyl radicals couple to form 1,2-diphenylethane.[11][12]

Caption: Workflow for the protection of an alcohol as a benzyl ether.

Experimental Protocol: Benzylation of an Alcohol

The following is a representative protocol for the benzylation of a primary alcohol.

Materials:

-

Substrate (alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

This compound (BnBr)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in anhydrous DMF in a flame-dried flask equipped with a magnetic stirrer.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Addition of this compound: Cool the reaction mixture back to 0 °C and add this compound dropwise via syringe. The catalytic addition of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction by forming the more reactive benzyl iodide in situ. 5[13]. Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl ether.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is a strong lachrymator, corrosive, and toxic by inhalation and skin absorption.

[5][6]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. W[4]ear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves (inspect for integrity before use), and a lab coat. *[14][15] Handling: Avoid breathing vapors. P[16]revent contact with skin and eyes. K[17]eep away from ignition sources, as it is a combustible liquid. T[4]he substance decomposes slowly on contact with water to produce corrosive hydrogen bromide gas. *[6] Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and moisture. *[16][17] Spills: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert, dry material such as sand or vermiculite and place it in a sealed container for hazardous waste disposal. Do not use water for cleanup. *[14] First Aid:

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [17] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [16] * Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

This compound is an indispensable reagent in modern organic synthesis, offering a reliable method for the protection of key functional groups in complex molecular architectures. Its unique ability to react via both Sₙ1 and Sₙ2 pathways provides flexibility but also necessitates a thorough understanding of reaction theory to control outcomes. For the research scientist and drug development professional, mastering the use of this compound is a key skill, but it must be paired with an unwavering commitment to rigorous safety and handling protocols due to its significant hazards.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Brainly. (2023, August 27). Why does this compound react under both SN1 and SN2 conditions? Retrieved from [Link]

-

Study.com. (n.d.). Why does this compound react under both Sn1 conditions and Sn2 conditions? Retrieved from [Link]

-

Choice Organochem LLP. (n.d.). This compound. Retrieved from [Link]

-

Fiveable. (n.d.). This compound Definition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

-

Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. Retrieved from [Link]

-

Pearson+. (2024, March 12). In the second propagation step in the bromination of toluene, Br2... Retrieved from [Link]

-

KingChem. (n.d.). This compound: Properties, Applications, and Industry Insights. Retrieved from [Link]

-

Study.com. (n.d.). When toluene is used in free radical bromination, a very small amount of product is formed that... Retrieved from [Link]

-

Brainly. (2020, April 28). When toluene is used in free radical bromination, a very small amount of product is formed that contains... Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). This compound HAZARD SUMMARY. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluene. Retrieved from [Link]

-

Quora. (2018, July 27). This compound is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Retrieved from [Link]

-

Loba Chemie. (2013, August 6). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN107098791B - Preparation method of this compound.

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

Pearson. (n.d.). This compound is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]

-

Chegg. (2018, April 24). Synthesize this compound from toulene with a reagent other than NBS. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Comprehensive Overview and Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Benzyl Protection of Alcohols. Retrieved from [Link]

-

Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Choice Org [choiceorg.com]

- 3. innospk.com [innospk.com]

- 4. This compound [commonorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Toluene - Wikipedia [en.wikipedia.org]

- 10. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 11. homework.study.com [homework.study.com]

- 12. brainly.com [brainly.com]

- 13. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 14. nj.gov [nj.gov]

- 15. westliberty.edu [westliberty.edu]

- 16. synquestlabs.com [synquestlabs.com]

- 17. msds.nipissingu.ca [msds.nipissingu.ca]

- 18. lobachemie.com [lobachemie.com]

Spectroscopic data of benzyl bromide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Benzyl Bromide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₇Br), a vital reagent in organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data to ensure structural verification and purity assessment.

Molecular Structure of this compound

This compound is a substituted aromatic compound with a bromomethyl group attached to a benzene ring. Understanding its structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methylene (-CH₂-) protons and the aromatic protons of the benzene ring.

Data Summary: ¹H NMR of this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₂- | ~4.5 | Singlet | 2H |

| Aromatic -CH | ~7.2-7.4 | Multiplet | 5H |

Data sourced from ChemicalBook.[1]

Interpretation and Causality:

-

Methylene Protons (-CH₂-): The singlet at approximately 4.5 ppm is attributed to the two methylene protons.[2] The significant downfield shift from a typical alkyl proton signal is due to the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring. The absence of coupling (a singlet) is because there are no adjacent non-equivalent protons.

-

Aromatic Protons: The complex multiplet observed between 7.2 and 7.4 ppm represents the five protons of the phenyl group.[2] The overlapping signals are a result of the small differences in their chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Data Summary: ¹³C NMR of this compound

| Carbon | Chemical Shift (δ) ppm |

| -CH₂- | ~33 |

| Aromatic C (Quaternary) | ~138 |

| Aromatic CH | ~128-129 |

Data sourced from ChemicalBook and SpectraBase.[2][3]

Interpretation and Causality:

-

Methylene Carbon (-CH₂-): The signal around 33 ppm corresponds to the methylene carbon. Its chemical shift is influenced by the attached bromine atom.

-

Aromatic Carbons: The aromatic region shows multiple peaks. The quaternary carbon (attached to the -CH₂Br group) appears around 138 ppm. The protonated aromatic carbons resonate in the 128-129 ppm range.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The sample height in the tube should be around 4-5 cm.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Data Acquisition:

-

Tune and match the probe for the desired nucleus.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate receiver gain.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans for ¹H, 128 or more for ¹³C).[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Summary: Key IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3000-3100 | Stretch |

| C-H (aliphatic) | 2850-3000 | Stretch |

| C=C (aromatic) | 1450-1600 | Stretch |

| -CH₂- wag | 1150-1300 | Wagging vibration |

| C-Br | 515-690 | Stretch |

Data sourced from various chemical databases and spectroscopy resources.[7][8]

Interpretation and Causality:

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are from the sp³ hybridized methylene C-H bonds.

-

C=C Stretches: The peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.

-

-CH₂- Wag: A characteristic wagging vibration for a -CH₂X group (where X is a halogen) is observed between 1150 and 1300 cm⁻¹.[8]

-

C-Br Stretch: The most diagnostic peak for this compound is the C-Br stretching vibration, which appears in the fingerprint region between 515 and 690 cm⁻¹.[8] Its low frequency is due to the heavy mass of the bromine atom.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups of this compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data Summary: Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Relative Abundance |

| 170/172 | [C₇H₇Br]⁺˙ (M⁺˙) | Moderate |

| 91 | [C₇H₇]⁺ | Base Peak (100%) |

| 65 | [C₅H₅]⁺ | Moderate |

Data sourced from PubChem and other mass spectrometry databases.[9][10][11]

Interpretation and Causality:

-

Molecular Ion (M⁺˙): The molecular ion peaks appear at m/z 170 and 172. The presence of two peaks of almost equal intensity (the M+2 peak) is a characteristic isotopic signature for a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[12]

-

Base Peak (m/z 91): The most abundant ion in the spectrum is the base peak at m/z 91.[9][13] This corresponds to the tropylium cation ([C₇H₇]⁺), which is formed by the loss of the bromine radical from the molecular ion.[13][14] The exceptional stability of this resonance-stabilized carbocation is the reason for its high abundance.[13]

-

Fragment Ion (m/z 65): The peak at m/z 65 is a common fragment from the tropylium cation, resulting from the loss of acetylene (C₂H₂).[15]

Caption: Key fragmentation pathway of this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a standard method for the mass analysis of volatile organic compounds like this compound.

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).[10] This causes the molecule to lose an electron, forming a radical cation (the molecular ion).

-

-

Fragmentation:

-

The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and the base peak, and analyze the fragmentation pattern to confirm the structure of this compound.

-

References

-

Illustrated Glossary of Organic Chemistry - Fragment ion . Available at: [Link]

-

The base peak in the mass spectrum of this compound... - brainly.com . Available at: [Link]

-

Benzylbromide - Optional[1H NMR] - Chemical Shifts - SpectraBase . Available at: [Link]

-

Benzylbromide - SpectraBase . Available at: [Link]

-

PIMS spectra recorded during the decomposition of this compound... - ResearchGate . Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry . Available at: [Link]

-

Research Module: Scheme 2A. N-Benzylation Using this compound . Available at: [Link]

-

Supporting information for - The Royal Society of Chemistry . Available at: [Link]

-

This journal is © The Royal Society of Chemistry 2018 . Available at: [Link]

-

Supplementary Information for: - The Royal Society of Chemistry . Available at: [Link]

-

Solved The base peak in the mass spectrum of this compound | Chegg.com . Available at: [Link]

-

Molecular peaks of bromide compounds[9]. | Download Scientific Diagram - ResearchGate . Available at: [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci . Available at: [Link]

-

Stepbystep procedure for NMR data acquisition . Available at: [Link]

-

IR: alkyl halides - Organic Chemistry at CU Boulder . Available at: [Link]

-

This compound | C7H7Br | CID 7498 - PubChem . Available at: [Link]

-

Experiment- 6 . Available at: [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts . Available at: [Link]

-

NMR Experiment Procedure - Emory University . Available at: [Link]

-

Mass Spectrometry Protocols and Methods - Springer Nature Experiments . Available at: [Link]

Sources

- 1. This compound(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(100-39-0) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. emory.edu [emory.edu]

- 7. This compound(100-39-0) IR Spectrum [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 10. This compound | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(100-39-0) MS [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. brainly.com [brainly.com]

- 14. chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

The Duality of Reactivity: A Technical Guide to the Nucleophilic Substitution of Benzyl Bromide

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

Benzyl bromide (BnBr) stands as a cornerstone electrophile in modern organic synthesis, prized for its ability to introduce the versatile benzyl group. Its reactivity, however, is nuanced, occupying a unique mechanistic space between primary and tertiary halides. This guide provides an in-depth analysis of this compound's reactions with common nucleophiles, elucidating the factors that govern its behavior. We will explore the delicate balance between SN1 and SN2 pathways, detail its reactions with oxygen, nitrogen, sulfur, and carbon nucleophiles, and provide field-proven protocols for its practical application. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this pivotal reagent with precision and control.

Introduction: The Unique Position of this compound

In the landscape of alkyl halides, this compound (C₆H₅CH₂Br) presents a fascinating case study in reactivity. Structurally, it is a primary halide, a class of compounds that typically undergoes nucleophilic substitution via the bimolecular SN2 mechanism due to minimal steric hindrance.[1] However, the proximity of the phenyl ring introduces electronic effects that dramatically alter this simple picture. The phenyl group's ability to stabilize an adjacent positive charge through resonance allows for the formation of a stable benzyl carbocation, a key intermediate in the unimolecular SN1 pathway.[2][3]